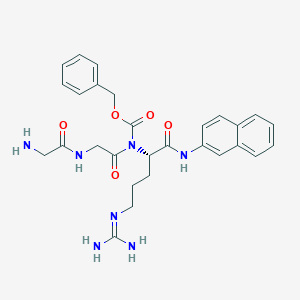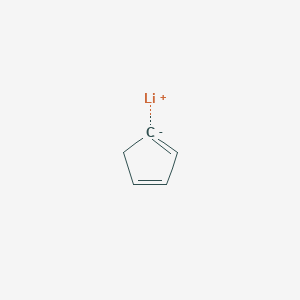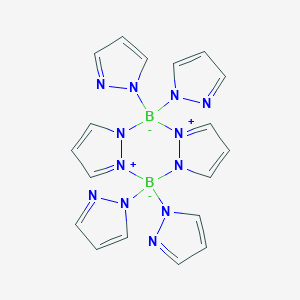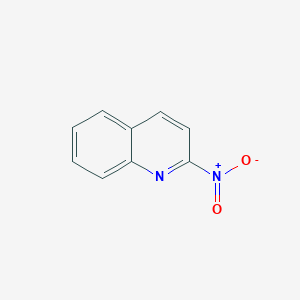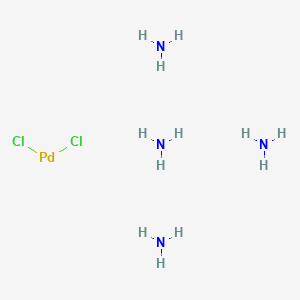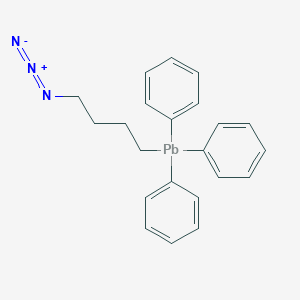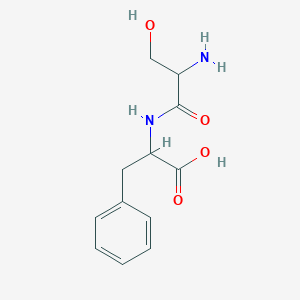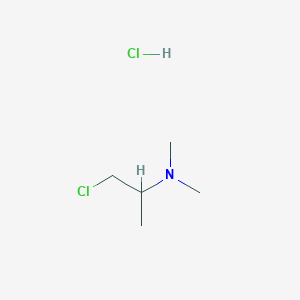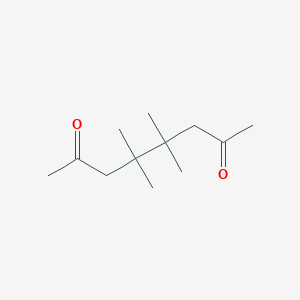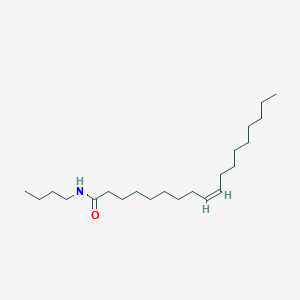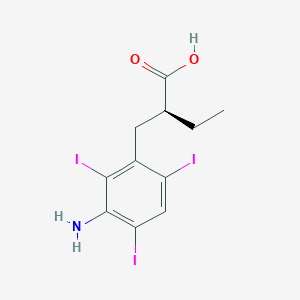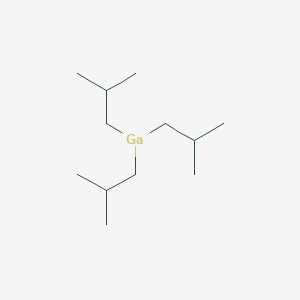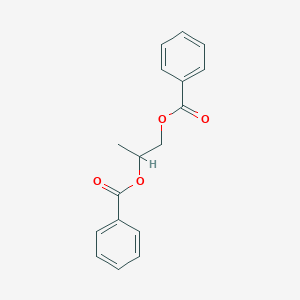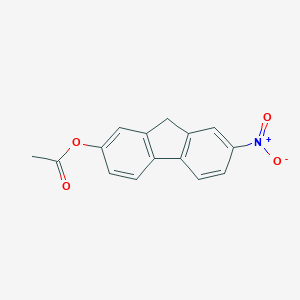
2-Acetoxy-7-nitrofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-7-nitrofluorene, also known as 2-Acetylaminofluorene (AAF), is a synthetic compound that has been extensively used in scientific research for its ability to induce tumors in experimental animals. AAF is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis. The compound is a yellowish crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
作用機序
AAF is metabolized in the liver by cytochrome P450 enzymes to form a reactive intermediate that can bind covalently to DNA, forming DNA adducts. The formation of DNA adducts is believed to be the primary mechanism by which AAF induces tumors. The DNA adducts can cause mutations and chromosomal aberrations, leading to the development of cancer.
生化学的および生理学的効果
AAF has been shown to cause liver damage and hepatocellular carcinoma in experimental animals. The compound is also known to induce tumors in other organs such as the bladder, lung, and colon. AAF has been shown to cause DNA damage and mutations, leading to the development of cancer. The compound has also been shown to affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
実験室実験の利点と制限
AAF is a potent carcinogen that has been extensively used in scientific research. The compound is relatively easy to synthesize and has a well-established mechanism of action. AAF has been used to study the effects of various chemicals on cancer development, and its carcinogenic properties have been well-characterized. However, AAF has some limitations as a research tool. The compound is highly toxic and must be handled with care. AAF is also known to induce tumors in experimental animals, which can be a limitation in some studies.
将来の方向性
There are several future directions for research on AAF. One area of research is the development of new methods for detecting DNA adducts. The detection of DNA adducts is important for understanding the mechanisms of chemical carcinogenesis and for identifying potential cancer-causing agents. Another area of research is the identification of new compounds that can inhibit the formation of DNA adducts. Such compounds could be used as chemopreventive agents to reduce the risk of cancer development. Finally, further research is needed to understand the molecular mechanisms underlying the carcinogenic properties of AAF. This knowledge could lead to the development of new treatments for cancer.
合成法
2-Acetoxy-7-nitrofluorene is synthesized by the reaction of fluorene with acetic anhydride and nitric acid. The reaction results in the formation of a nitro group at the 7-position of the fluorene molecule and an acetoxy group at the 2-position. The synthesis of AAF is a well-established method that has been used for many years.
科学的研究の応用
AAF has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. The compound is known to induce tumors in experimental animals, and this property has been used to study the effects of various chemicals on cancer development. AAF has been used to study the role of DNA adducts in chemical carcinogenesis, the effects of metabolic activation on carcinogenicity, and the mechanisms of tumor initiation and promotion.
特性
CAS番号 |
19383-83-6 |
|---|---|
製品名 |
2-Acetoxy-7-nitrofluorene |
分子式 |
C15H11NO4 |
分子量 |
269.25 g/mol |
IUPAC名 |
(7-nitro-9H-fluoren-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |
InChIキー |
RBLZCCSHIDZNII-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
19383-83-6 |
ピクトグラム |
Environmental Hazard |
同義語 |
2-ACETOXY-7-NITROFLUORENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



